molecular formula C9H10O6 B3275199 2,5-Dihydroxy-3,6-dimethoxybenzoic acid CAS No. 6212-41-5

2,5-Dihydroxy-3,6-dimethoxybenzoic acid

Cat. No. B3275199
CAS RN: 6212-41-5
M. Wt: 214.17 g/mol
InChI Key: ZAUDSVIUOJGOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dihydroxy-3,6-dimethoxybenzoic acid” is a research chemical . It has the molecular formula C9H10O6 and a molecular weight of 214.17 g/mol .


Molecular Structure Analysis

The molecular structure of “2,5-Dihydroxy-3,6-dimethoxybenzoic acid” can be represented by the SMILES string: COC1=C(C(=C(C(=C1)O)OC)C(=O)O)O .


Physical And Chemical Properties Analysis

“2,5-Dihydroxy-3,6-dimethoxybenzoic acid” is a white fine crystalline powder . It has a molecular weight of 214.17 g/mol .

Scientific Research Applications

Synthesis and Medicinal Intermediates

2,5-Dihydroxy-3,6-dimethoxybenzoic acid plays a crucial role in the synthesis of various compounds. One example is the preparation of 3,5-dihydroxy-1-pentylbenzene, a medicinal intermediate used for the synthesis of HIV restrainers. This process involves a series of reactions starting with 3,5-dimethoxybenzoic acid, leading to high yields and purity of the final product, indicating its efficacy in medicinal chemistry (Zhang, Liu, Xu, & Liu, 2007).

Antifungal Applications

In the agricultural sector, 2,5-dimethoxybenzoic acid has demonstrated significant antifungal activity, particularly in controlling postharvest decay pathogens of strawberry fruits. It effectively inhibits the spore germination and mycelial growth of fungi like Botrytis cinerea and Rhizopus stolonifer, suggesting its potential as a natural fungicide for food preservation (Lattanzio, Venere, Linsalata, Lima, Ippolito, & Salerno, 1996).

Analytical Chemistry

In the field of analytical chemistry, 2,5-dihydroxybenzoic acid is used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). It serves as a matrix for oligosaccharides and improves the detection limits for sialylated oligosaccharides, showcasing its importance in enhancing analytical methodologies (Papac, Wong, & Jones, 1996).

Chemical Synthesis

This compound is also pivotal in the synthesis of various chemical structures. For example, the synthesis of 2,6-dimethoxybenzoic acid involves reactions starting from 2,6-dihydroxybenzoic acid, highlighting its role in complex chemical synthesis processes (Ya, 2002).

Polymer Science

In polymer science, 2,6-dimethoxybenzoic acid is used to study the control of polymorphic crystallization outcomes. This research sheds light on the effects of various additives on crystallization processes, which is crucial for material science and engineering applications (Semjonova & Be̅rziņš, 2022).

Safety and Hazards

“2,5-Dihydroxy-3,6-dimethoxybenzoic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,5-dihydroxy-3,6-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6/c1-14-5-3-4(10)8(15-2)6(7(5)11)9(12)13/h3,10-11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDSVIUOJGOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)OC)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxy-3,6-dimethoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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